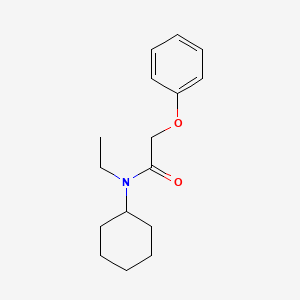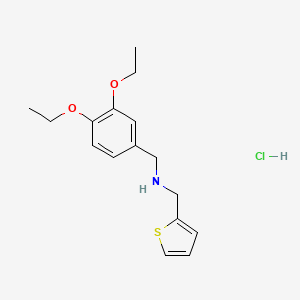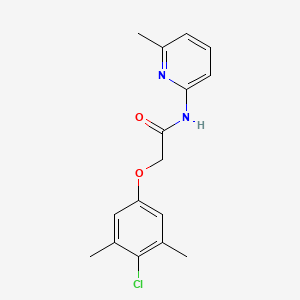![molecular formula C16H13N3O3 B5538419 4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)
4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the condensation of appropriate precursors, such as carboxylic acids, amidoximes, or hydrazides, with various chemical agents. For example, a series of novel substituted 1,3,4-oxadiazole derivatives were synthesized by the reaction of 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carbohydrazide with propionyl chloride and substituted benzoic chloride in the presence of phosphorus oxychloride, indicating the potential synthetic pathways that could be adapted for the synthesis of the compound of interest (Yan-qing Ge et al., 2011).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including potential variations like the target compound, can be extensively analyzed using X-ray crystallography, NMR, and other spectroscopic methods. These compounds often exhibit interesting molecular conformations due to their heterocyclic nature, influencing their chemical behavior and interactions. For example, the study of polymorphism in related oxadiazole compounds provides insights into the subtle balance of weak intermolecular interactions affecting their structural arrangements (S. Shishkina et al., 2019).
Chemical Reactions and Properties
1,3,4-oxadiazoles can participate in various chemical reactions, leveraging their oxadiazole ring as a reactive site for further functionalization. Their chemical properties, such as reactivity towards nucleophiles or electrophiles, are pivotal for synthesizing more complex molecules or for potential applications in material science and pharmaceuticals.
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, including the compound of interest, can be characterized by melting points, boiling points, solubility in different solvents, and thermal stability. These properties are crucial for determining the compound's suitability for specific applications, including drug formulation or material synthesis.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and photoluminescence, of oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of pyridyl and phenyl groups attached to the oxadiazole ring can significantly affect the compound's electronic properties and its interactions with biological targets or materials (B. Kaya et al., 2016).
Applications De Recherche Scientifique
Therapeutic Potency of Oxadiazole Derivatives
Oxadiazoles, including 1,3,4-oxadiazole derivatives, are recognized for their wide range of biological activities, attributed to the unique structural features allowing effective binding with various enzymes and receptors. These compounds have been extensively researched for their therapeutic applications across a multitude of diseases, showcasing their potential as anticancer, antifungal, antibacterial, and anti-inflammatory agents, among others. The synthesis and development of 1,3,4-oxadiazole-based compounds continue to be a significant area of interest within medicinal chemistry, underscoring their versatility and development value in creating new medicinal agents with improved activity and reduced toxicity (Verma et al., 2019).
Advancements in Heterocyclic Chemistry
The exploration of 1,3,4-oxadiazole scaffolds extends into the synthesis of metal-ion sensors and optoelectronic materials, highlighting the scaffold's adaptability beyond pharmacological applications. Research into synthetic strategies for these derivatives emphasizes their role in developing chemosensors, demonstrating their utility in detecting various metal ions through mechanisms like photo-induced electron transfer. This area of study not only enriches our understanding of oxadiazole's chemical properties but also opens up new avenues for its application in materials science and sensor technology (Sharma et al., 2022).
Propriétés
IUPAC Name |
[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-2-14(20)21-13-7-5-11(6-8-13)16-18-15(19-22-16)12-4-3-9-17-10-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZPNOOQJXGFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)phenyl] propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)

![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)
![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)
![9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538393.png)


![[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5538416.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)

![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)
![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)